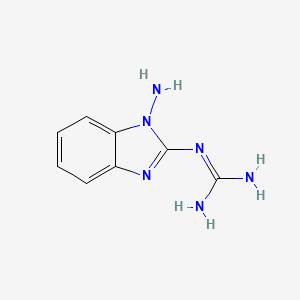![molecular formula C15H25Cl2N3O B1413541 3-{[4-(Pyrrolidin-3-yloxy)piperidin-1-yl]methyl}pyridine dihydrochloride CAS No. 1949816-58-3](/img/structure/B1413541.png)
3-{[4-(Pyrrolidin-3-yloxy)piperidin-1-yl]methyl}pyridine dihydrochloride
Descripción general
Descripción
“3-{[4-(Pyrrolidin-3-yloxy)piperidin-1-yl]methyl}pyridine dihydrochloride” is a chemical compound. Its molecular formula is C15H25Cl2N3O and it has a molecular weight of 334.29 . It’s important to note that this product is provided for research use only .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources. It’s known that the compound is a solid , but other properties like boiling point are not specified .Aplicaciones Científicas De Investigación
Metabolic and Excretion Studies
The compound was part of a study examining the metabolism, excretion, and pharmacokinetics of dipeptidyl peptidase inhibitors, with significant relevance for understanding the disposition of these compounds in biological systems. The study provided insights into the metabolic pathways and elimination mechanisms, crucial for drug development and therapeutic use (Sharma et al., 2012).
Anticonvulsant Activity
Several studies focused on derivatives related to the compound, exploring their potential as anticonvulsant agents. These studies involved synthesis, evaluation of anticonvulsant activity, and safety assessments, contributing to the understanding of the compound's utility in managing seizure disorders (Rybka et al., 2017), (Obniska et al., 2015), (Rybka et al., 2014), (Obniska et al., 2012).
Psychotropic Potential
The compound was part of a study investigating the effects of NE-100, a novel sigma receptor ligand, on cognitive dysfunction induced by phencyclidine. The research provided insights into the psychotropic potential of the compound and its implications for cognitive disorders (Ogawa et al., 1994).
Pharmacological Profiles
Various studies have synthesized and evaluated the pharmacological profile of derivatives of the compound, investigating their potential applications in treating conditions like arrhythmia, hypertension, and their affinity to adrenoceptors. These findings are crucial for understanding the broad therapeutic potential and pharmacodynamic properties of the compound and its derivatives (Kulig et al., 2007), (Osumi et al., 1988), (Kawashima et al., 1999).
Neuroprotective and Antidepressant Effects
A derivative of the compound, BMS-986169, was identified as a potential treatment for treatment-resistant depression due to its high binding affinity for the GluN2B subunit allosteric modulatory site and selective inhibition of GluN2B receptor function. The study's findings contribute to the understanding of the compound's neuroprotective and antidepressant effects (Bristow et al., 2017).
Defensive Alkaloid Research
The compound's derivatives were studied in the context of defensive alkaloids in beetles, providing insights into the chemical ecology and defensive mechanisms of these organisms. This research has broader implications for understanding natural product chemistry and ecological interactions (Camarano et al., 2008).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with pyrrolidine and piperidine rings are widely used in medicinal chemistry and are present in more than twenty classes of pharmaceuticals . They are known to interact with various biological targets, contributing to their diverse pharmacological profiles .
Mode of Action
The stereochemistry of the pyrrolidine ring and the spatial orientation of substituents can lead to different biological profiles of drug candidates due to their different binding modes to enantioselective proteins .
Biochemical Pathways
Compounds containing pyrrolidine and piperidine rings are known to interact with various biochemical pathways due to their diverse target profiles .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The diverse target profiles of compounds containing pyrrolidine and piperidine rings suggest that they can have a wide range of molecular and cellular effects .
Propiedades
IUPAC Name |
3-[(4-pyrrolidin-3-yloxypiperidin-1-yl)methyl]pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O.2ClH/c1-2-13(10-16-6-1)12-18-8-4-14(5-9-18)19-15-3-7-17-11-15;;/h1-2,6,10,14-15,17H,3-5,7-9,11-12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMQSBSNUUIQNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2CCN(CC2)CC3=CN=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



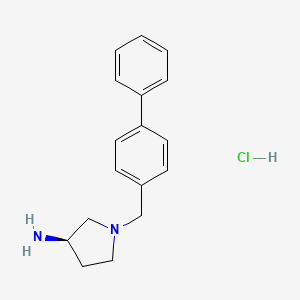
![2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetic acid](/img/structure/B1413460.png)
![2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid](/img/structure/B1413461.png)
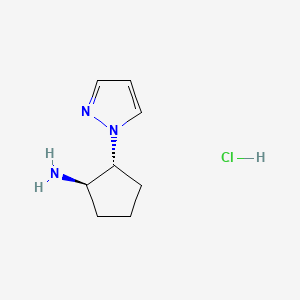
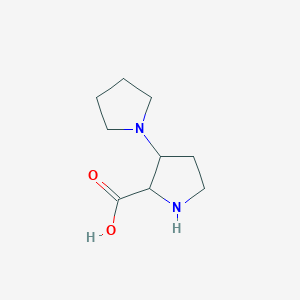
![tert-butyl N-(4-bromo-2,6-dinitrophenyl)-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B1413469.png)
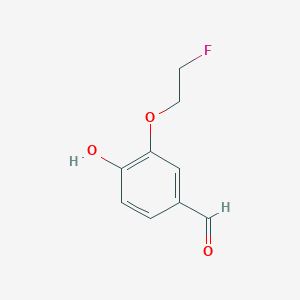
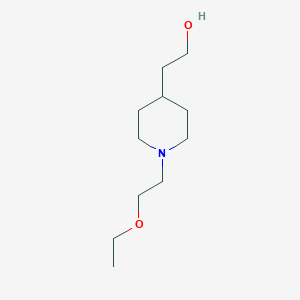
![2-(tert-butyl) 3a-methyl tetrahydropyrrolo[3,4-c]pyrrole-2,3a(1H,3H)-dicarboxylate](/img/structure/B1413472.png)
![2-(Tert-butyl) 8-methyl 2,6-diazaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B1413474.png)
![1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridin-3-aMine](/img/structure/B1413475.png)


